3-[1-(Dimethylamino)ethyl]phenol is a key intermediate in the synthesis of Rivastigmine, a drug used to treat Alzheimer's disease. [, , , , ] It is a chiral molecule, meaning it exists in two forms that are mirror images of each other. [] The (S)-enantiomer of 3-[1-(Dimethylamino)ethyl]phenol is the active form used in the synthesis of Rivastigmine. [, ]
From meta-Hydroxyl Acetophenone: This method involves a two-step reaction. First, meta-hydroxyl acetophenone undergoes a Leuckart reaction to produce 3-[1-(methylamino)ethyl)phenol. Subsequently, an Eschweiler-Clarke reaction is performed to obtain 3-[1-(dimethylamino)ethyl]phenol. This method is advantageous due to its short synthetic route, readily available and cost-effective starting materials, straightforward operation, and avoidance of hazardous substances. []
From meta-Methoxyacetophenone: This multi-step process involves reduction of meta-methoxyacetophenone to 1-(3-methoxyphenyl)ethanol, followed by chlorination to yield 1-(chloroethyl)-3-methoxyphenyl. Reaction with dimethylamine hydrochloride generates 1-(3-methoxyphenyl)-N,N-dimethylethanamine, which undergoes demethylation to produce the desired 3-[1-(Dimethylamino)ethyl]phenol. []
From 3-Hydroxyacetophenone via Chiral Resolution: This method utilizes 3-hydroxyacetophenone, reacting it with methylamine to form an imine. Reduction of the imine yields 3-(1-(methylamino)ethyl)phenol. Chiral resolution using a chiral agent, like (S)-mandelic acid, separates the enantiomers, producing the desired (S)-3-[1-(methylamino)ethyl]phenol. This intermediate is then further reacted to obtain (S)-3-[1-(dimethylamino)ethyl]phenol. []
From 1-(3-Hydroxyphenyl)ethanone via Leuckart Reaction: This process uses 1-(3-hydroxyphenyl)ethanone as the starting material and utilizes a Leuckart reaction to produce the key intermediate 3-(1-(dimethylamino)ethyl)phenol. []
While 3-[1-(Dimethylamino)ethyl]phenol itself does not have direct therapeutic applications, its derivative, Rivastigmine, acts as a cholinesterase inhibitor. [] The mechanism of action involves the carbamylation of the active site serine residue in cholinesterases (acetylcholinesterase and butyrylcholinesterase), leading to enzyme inhibition. [] This inhibition enhances cholinergic neurotransmission, which is believed to be beneficial in Alzheimer's disease.
The primary application of 3-[1-(Dimethylamino)ethyl]phenol is as a crucial intermediate in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. [, , , , ] Different synthetic strategies utilize this molecule as a common building block to construct the final drug molecule.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: